Arnolol
Overview
Description
Arnolol is a beta blocker. Beta blockers block the hormone epinephrine, also known as adrenaline. This causes the heart to beat more slowly and with less force, thereby reducing blood pressure. Beta blockers also help blood vessels open up to improve blood flow.
Scientific Research Applications
1. Metabolomics Analysis in Gastrointestinal Disorders
Magnolol, a component often associated with Arnolol, has been studied for its effects on gastrointestinal motility disorders (GMD). A study by Wang et al. (2019) demonstrated that Magnolol could significantly promote gastric emptying and small intestinal propulsion in rats. This study utilized metabolomics to understand the mechanism of Magnolol's effect on L-arginine induced GMD, indicating its potential application in treating gastrointestinal disorders (Wang et al., 2019).
2. Cardiovascular Remodeling in Hypertension
In cardiovascular research, specifically in the context of hypertension, beta-blockers like Atenolol (related to Arnolol) have been explored. A study by Ariff et al. (2006) compared the effects of Atenolol-based treatment to Angiotensin receptor blocker-based treatment on cardiac and large-artery remodeling. This study highlights the distinct impacts of different hypertension treatments on cardiovascular structure, underscoring the importance of treatment selection in managing hypertension (Ariff et al., 2006).
3. Rainfall-Runoff Modeling
The ARNO model, named after its application to the Arno River, is an essential tool in environmental science, particularly in rainfall-runoff modeling. Todini (1996) described this semi-distributed conceptual model, which is widely used for research in land-surface-atmosphere processes and operational flood forecasting. The model emphasizes the critical role of soil moisture balance and runoff transfer, offering insights into environmental hydrodynamics (Todini, 1996).
4. Anticancer Properties of Natural Compounds
Research into anticancer properties of natural compounds has included studies on Magnolol. Ranaware et al. (2018) investigated Magnolol's effectiveness against various types of cancers, highlighting its potential as an anti-cancer agent. This study underscores the significance of natural compounds like Magnolol in developing new cancer treatments (Ranaware et al., 2018).
5. Beta-Adrenoreceptor Antagonists in Cancer Treatment
Beta-adrenoreceptor antagonists, a category including drugs like Atenolol, have been researched for their role in reducing cancer cell proliferation, invasion, and migration. A study by Işeri et al. (2014) demonstrated the efficacy of these drugs on various cancer cell lines, providing a basis for considering beta-blockers as potential therapeutic agents in cancer treatment (Işeri et al., 2014).
6. Neuroprotective and Cardiovascular Protective Effects
Magnolol's neuroprotective and cardiovascular protective effects were the focus of a study by Zhang et al. (2019). The study reviewed the multifunctional activities of Magnolol, exploring its therapeutic potential in clinic research and highlighting its role in various biological functions (Zhang et al., 2019).
properties
CAS RN |
87129-71-3 |
---|---|
Product Name |
Arnolol |
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-amino-1-[4-(2-methoxyethyl)phenoxy]-3-methylbutan-2-ol |
InChI |
InChI=1S/C14H23NO3/c1-14(2,15)13(16)10-18-12-6-4-11(5-7-12)8-9-17-3/h4-7,13,16H,8-10,15H2,1-3H3 |
InChI Key |
LAWLHMWODZUZJH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N |
Canonical SMILES |
CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-(2-methoxyethylphenoxy)-3-amino-3-methylbutan-2-ol arnolol arnolol fumarate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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